4-Fluoro-3-methylbenzonitrile
Overview
Description
4-Fluoro-3-methylbenzonitrile is a chemical compound synthesized from ortho-toluidine. It has gained attention due to its potential applications in various fields, including pesticide development.
Synthesis Analysis
- Synthesis from ortho-toluidine involves nitrification, diazotization, fluorination, reductive, and oxidation reactions, with a success rate of 48% (L. Min, 2006).
- Another method involves the fluorination of 4-chlorobenzonitrile with potassium fluoride, achieving a yield of 89.5% and purity of 99% (S. Zhi, 2001).
Molecular Structure Analysis
- Geometric structure analyzed using Density Functional Theory (DFT) reveals important geometrical parameters such as bond length, bond angle, and dihedral angle (Arockiasamy Ajaypraveenkumar et al., 2017).
Chemical Reactions and Properties
- 4-Fluoro-3-methylbenzonitrile can undergo metal-mediated coupling to form complex compounds, as evidenced in the creation of an eight-membered thorium(IV) tetraazametallacycle (E. Schelter et al., 2007).
Physical Properties Analysis
- The synthesis and analysis of various ester derivatives of fluorobenzonitriles, including their transition temperatures, provide insights into the physical properties (S. Kelly & H. Schad, 1984).
Chemical Properties Analysis
- Vibrational analysis, including FTIR and FT-Raman spectra, and theoretical calculations on compounds like 3-fluoro-4-methylbenzonitrile provide deep insights into chemical properties (N. Suni et al., 2018).
- The halodeboronation of aryl boronic acids, including 2-bromo-3-fluorobenzonitrile, further illuminates the chemical behavior of these compounds (Ronald H. Szumigala et al., 2004).
Scientific Research Applications
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Pharmaceutical Research
- Application : 4-Fluoro-3-methylbenzonitrile (FMN) is used as a cytostatic agent that inhibits the growth of cancer cells .
- Method of Application : FMN inhibits the growth of cancer cells by inhibiting kinase activity . Kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. By inhibiting these enzymes, FMN can prevent cancer cells from growing and dividing.
- Results : FMN has been shown to be an effective inhibitor of a number of kinases, including protein kinase C and cAMP-dependent protein kinase .
-
Chemical Synthesis
- Application : 4-Fluoro-3-methylbenzonitrile is used as a synthetic and fine chemical intermediate .
- Results : The outcomes of using 4-Fluoro-3-methylbenzonitrile as a chemical intermediate would vary depending on the specific synthesis. In general, it would contribute to the formation of the desired chemical compound .
- Non-Linear Optics
- Application : 4-Fluoro-3-methylbenzonitrile has been studied for its potential use in non-linear optics .
- Method of Application : The first order hyperpolarizability of 4-Fluoro-3-methylbenzonitrile was predicted using quantum chemistry calculations by density functional theory (DFT) with B3LYP using a 6-311++G(d,p) basis set .
- Results : The calculated first order hyperpolarizability infers that the compound could be an efficient tool for future applications in the field of non-linear optics .
Safety And Hazards
4-Fluoro-3-methylbenzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard . Precautionary measures include washing hands and face thoroughly after handling, avoiding eating, drinking, or smoking when using this product, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
properties
IUPAC Name |
4-fluoro-3-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMEAHKIIWJDJFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381307 | |
Record name | 4-Fluoro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-3-methylbenzonitrile | |
CAS RN |
185147-08-4 | |
Record name | 4-Fluoro-3-methylbenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=185147-08-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Fluoro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60381307 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Fluoro-3-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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